![molecular formula C32H60BaO9 B594306 barium(2+);1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate CAS No. 136629-60-2](/img/structure/B594306.png)
barium(2+);1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
barium(2+);1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a coordination compound that features barium as the central metal ion. This compound is often used in various chemical processes due to its unique properties, such as high volatility and stability under specific conditions. It is particularly significant in the field of material science and chemical vapor deposition (CVD) techniques.
Mécanisme D'action
Target of Action
Similar compounds are often used in the synthesis of high-temperature superconductors , suggesting that its targets could be related to the formation of these materials.
Mode of Action
Ba(TMHD)2 interacts with its targets through a process known as metal-organic chemical vapor deposition (MOCVD) . This technique involves the evaporation of the compound, followed by its deposition on a substrate, where it reacts to form the desired product .
Biochemical Pathways
Its use in the mocvd process suggests that it may influence the formation of superconducting materials .
Pharmacokinetics
The compound is highly sensitive to temperature changes, and its evaporation process is a critical aspect of its use in MOCVD . The major weight loss of about 68% occurs between 188 and 410°C, which likely results from the evaporation of Ba(TMHD)2 .
Result of Action
The molecular and cellular effects of Ba(TMHD)2’s action are largely dependent on its application. In the context of MOCVD, the compound contributes to the formation of high-temperature superconductors .
Action Environment
The action, efficacy, and stability of Ba(TMHD)2 are significantly influenced by environmental factors, particularly temperature . The compound is unstable and highly sensitive to temperature changes during the evaporation process . Therefore, choosing suitable volatilization technology and conditions is crucial to prevent Ba(TMHD)2 breakdown or thermal aging during the MOCVD process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium tetraglyme adduct typically involves the reaction of barium salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a coordinating solvent like tetraglyme. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize yield and quality. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the desired properties of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
barium(2+);1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of barium oxide and other by-products.
Reduction: It can be reduced using suitable reducing agents, resulting in the formation of lower oxidation state barium compounds.
Substitution: The ligand exchange reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or metal hydrides, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield barium oxide, while reduction could produce barium metal or lower oxidation state barium compounds. Substitution reactions result in new coordination compounds with different ligands .
Applications De Recherche Scientifique
barium(2+);1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has several scientific research applications:
Biology and Medicine:
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc: Similar in structure but contains zinc instead of barium.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper: Contains copper and is used in similar applications.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium tetraglyme adduct: Contains strontium and is used in material science.
Uniqueness
What sets bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium tetraglyme adduct apart is its specific use in the synthesis of high-temperature superconductors and its stability under the conditions required for MOCVD processes.
Propriétés
IUPAC Name |
barium(2+);1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.C10H22O5.Ba/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;1-11-3-5-13-7-9-15-10-8-14-6-4-12-2;/h2*7,12H,1-6H3;3-10H2,1-2H3;/q;;;+2/p-2/b2*8-7+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVXHUMCDSFLLP-COYDWXKQSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].COCCOCCOCCOCCOC.[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.COCCOCCOCCOCCOC.[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H60BaO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
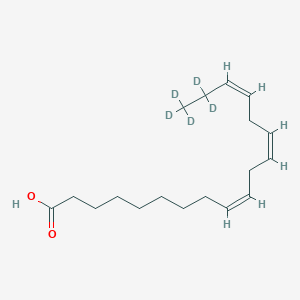
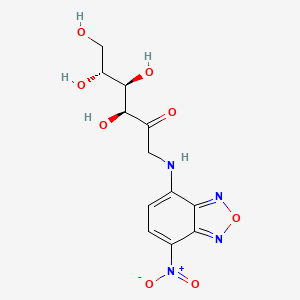
![1-[(1R,3R)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B594228.png)
![pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate](/img/structure/B594229.png)


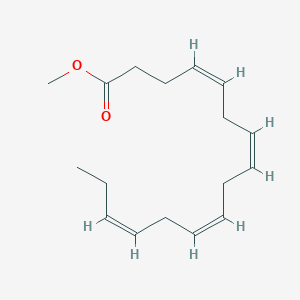
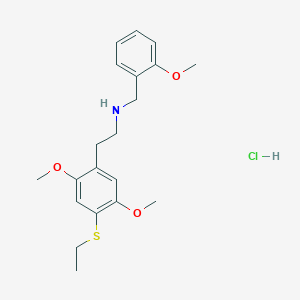
![tert-Butyl 4-(6-formylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B594235.png)
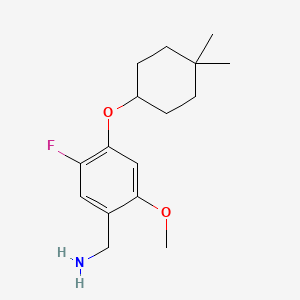

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B594246.png)


